molecular formula C7H17NO B1594773 2-(Pentylamino)ethanol CAS No. 35161-67-2

2-(Pentylamino)ethanol

Cat. No.: B1594773
CAS No.: 35161-67-2
M. Wt: 131.22 g/mol
InChI Key: SALYKAIZVOFAEJ-UHFFFAOYSA-N
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Description

2-(Pentylamino)ethanol is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.2160 g/mol . It is also known by other names such as 2-(n-Amylamino)ethanol, Ethanol, 2-(pentylamino)-, n-Pentylaminoethanol, and N-Pentylethanolamine . This compound is characterized by the presence of a pentyl group attached to an aminoethanol structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

2-(Pentylamino)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopentane with monoethanolamine . The reaction typically proceeds under reflux conditions with an appropriate solvent, such as ethanol or methanol, and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization.

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

2-(Pentylamino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where halogenated compounds like alkyl halides can replace the hydrogen atoms, forming new substituted amines.

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Pentylamino)ethanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pentylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Pentylamino)ethanol can be compared with other similar compounds, such as 2-(Methylamino)ethanol, 2-(Ethylamino)ethanol, and 2-(Butylamino)ethanol. These compounds share a similar aminoethanol structure but differ in the length and nature of the alkyl group attached to the amino group.

    2-(Methylamino)ethanol: Has a shorter methyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.

    2-(Ethylamino)ethanol: Contains an ethyl group, offering a balance between hydrophobicity and reactivity.

    2-(Butylamino)ethanol: Features a butyl group, providing increased hydrophobicity and potentially different biological activities.

The uniqueness of this compound lies in its pentyl group, which imparts specific chemical and physical properties that can be advantageous in various applications.

Properties

IUPAC Name

2-(pentylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-2-3-4-5-8-6-7-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALYKAIZVOFAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067892
Record name Ethanol, 2-(pentylamino)-
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35161-67-2
Record name 2-(Pentylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35161-67-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Pentylamino)ethanol
Source DTP/NCI
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Record name Ethanol, 2-(pentylamino)-
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Record name Ethanol, 2-(pentylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pentylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.630
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Record name N-PENTYLAMINOETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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